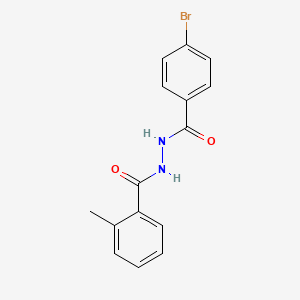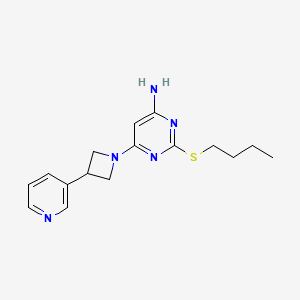![molecular formula C20H24N4O3 B5659076 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5659076.png)
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step reactions, including cyclocondensation, N-alkylation, and interactions with various reagents to introduce specific functional groups. For instance, compounds with structural similarities have been synthesized through cyclocondensation of N'-substituted benzylidene acetohydrazides with thiolactic acid or mercapto succinic acid in the presence of catalysts like anhydrous zinc chloride in a microwave reactor, showcasing the diversity in synthetic approaches for these complex molecules (Nikalje, Hirani, & Nawle, 2015).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing the presence of distinct functional groups and the overall geometry. Studies often focus on the crystal structure, electron distribution, and intermolecular interactions to understand the compound's stability and reactivity. For example, a related compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, demonstrated electrophilic nature and potential interactions with DNA bases, as analyzed through density functional theory (DFT) and natural bond orbital analysis (Ekici et al., 2020).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization and condensation, leading to the formation of derivatives with potential biological activities. Their chemical behavior is influenced by the functional groups present, such as oxadiazole, thiazolidine, and acetamide groups, which contribute to their reactivity towards nucleophiles and electrophiles. The synthesis and characterization of derivatives, such as those with antibacterial activity, are crucial for understanding the compound's chemical properties (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for the compound's application in research and development. These properties are determined through experimental methods and theoretical calculations, providing insights into the molecule's stability under different conditions. The crystalline structure, as revealed by X-ray diffraction, and the solubility in various solvents are particularly relevant for the compound's formulation and storage (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are central to understanding the compound's potential applications. Investigations into its reactivity with DNA, protein binding affinity, and potential as a synthon for protecting groups highlight the compound's versatility and utility in chemical synthesis. These studies, often supported by computational models, provide valuable insights into the compound's behavior in biological systems and its potential for further modification (Moormann, Wang, Palmquist, Promo, Snyder, Scholten, Massa, Sikorski, & Webber, 2004).
特性
IUPAC Name |
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-23(12-17-21-20(27-22-17)15-8-5-9-15)19(26)13-24-11-16(10-18(24)25)14-6-3-2-4-7-14/h2-4,6-7,15-16H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFJDCCFNLFAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC(=N1)C2CCC2)C(=O)CN3CC(CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5658999.png)


![butyl 2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B5659020.png)
![1-ethyl-4-[(4-methoxypyridin-2-yl)methyl]piperazine-2,3-dione](/img/structure/B5659024.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decan-3-amine dihydrochloride](/img/structure/B5659038.png)
![2,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-6-quinoxalinecarboxamide](/img/structure/B5659046.png)
![(3S,5S)-5-[(3,3-diphenyl-1-piperidinyl)carbonyl]-1-methyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5659059.png)
![8-methoxy-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5659071.png)
![1-(cyclopropylcarbonyl)-N-[3-(1H-indazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5659075.png)
![4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5659082.png)
